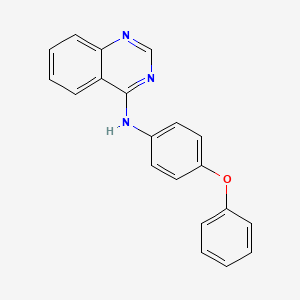

N-(4-phenoxyphenyl)-4-quinazolinamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinamine derivatives involves various innovative methodologies, aiming to enhance the molecule's efficacy and pharmacokinetic properties. For instance, a study by Kurogi et al. (1996) focuses on the synthesis of quinazolines and 4(3H)-quinazolinones by cyclization, aiming to study the hypolipidemic activity of these compounds (Kurogi et al., 1996). Moreover, a catalytic synthesis approach has been explored by Han et al. (2011), where 4-hydroxy-TEMPO was used to facilitate the oxidative synthesis of 2-aryl quinazolines, highlighting the potential for efficient and environmentally friendly synthetic routes (Han et al., 2011).

Molecular Structure Analysis

The study of the molecular structure of N-(4-phenoxyphenyl)-4-quinazolinamine and its derivatives plays a crucial role in understanding their pharmacological potential. Research by Zhou et al. (2021) on the synthesis, crystal structure, DFT, molecular docking, and antitumor activity of a specific quinazolinone derivative provides insights into the compound's structural features and how they contribute to its biological activities (Zhou et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of N-(4-phenoxyphenyl)-4-quinazolinamine derivatives, including their ability to undergo various chemical reactions, is essential for their modification and the enhancement of their biological activities. The synthesis and evaluation of N2, N4-disubstituted quinazoline-2,4-diamines by Van Horn et al. (2014) explore their antibacterial activity, demonstrating how chemical modifications can impact biological efficacy (Van Horn et al., 2014).

Physical Properties Analysis

The physical properties of N-(4-phenoxyphenyl)-4-quinazolinamine, such as solubility, melting point, and stability, are vital for its formulation and application in medicinal chemistry. Although specific studies focusing purely on the physical properties of this compound were not highlighted, general principles of medicinal chemistry suggest that these properties are crucial for drug design and development.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards other chemical entities, is crucial for predicting the behavior of N-(4-phenoxyphenyl)-4-quinazolinamine in biological systems and its interaction with biological macromolecules. Studies like those conducted by Moshkina et al. (2021) on substituted quinazolinones and their photophysical properties provide valuable insights into how chemical properties influence the biological functionalities of these molecules (Moshkina et al., 2021).

Aplicaciones Científicas De Investigación

Treatment of Refractory Solid Tumors and CNS Malignancies : Gefitinib, a compound related to the 4-anilinoquinazoline class, is used in treating refractory solid tumors and central nervous system (CNS) malignancies in pediatric patients. It acts as a specific inhibitor of the epidermal growth factor receptor (EGFR), which is expressed in various tumor types. This compound has shown promise in children with refractory tumors and CNS malignancies, demonstrating a safety profile similar to that observed in adults (Freeman et al., 2006).

Biogenic Amine Transporters Modulation : N-(diphenylmethyl)-2-phenyl-4-quinazolinamine, a compound structurally related to N-(4-phenoxyphenyl)-4-quinazolinamine, has been identified as an allosteric modulator of the dopamine transporter. Such compounds offer potential therapeutic applications in the modulation of neurotransmitter transporters, which are critical in various neurological disorders (Pariser et al., 2008).

Antimalarial Effects : A series of quinazolinediamines, including N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, have been synthesized and evaluated for their antimalarial activity. These compounds have shown general antimalarial activity, indicating potential applications in the treatment and prevention of malaria (Elslager et al., 1981).

Optoelectronic Material Applications : Quinazoline derivatives, including those related to N-(4-phenoxyphenyl)-4-quinazolinamine, have been explored for their applications in optoelectronic materials. These compounds are valuable for creating novel materials for use in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Inhibition of Inducible Nitric Oxide Synthase : 1,2-Dihydro-4-quinazolinamines, related to N-(4-phenoxyphenyl)-4-quinazolinamine, have been identified as potent and highly selective inhibitors of inducible nitric oxide synthase (i-NOS), with demonstrated efficacy in acute and chronic animal models of inflammatory disease (Tinker et al., 2003).

Mitochondrial Complex I Inhibition : A study identified a quinazoline derivative as a potent inhibitor of mitochondrial complex I, with potential therapeutic applications in the treatment of diseases like Huntington's disease (Krishnathas et al., 2017).

Antibacterial Activity : N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against multidrug-resistant Staphylococcus aureus. These compounds showed minimum inhibitory concentrations in the low micromolar range, indicating their potential as antibacterial agents (Van Horn et al., 2014).

Luminescent Material and Bioimaging Applications : Some quinazolinone derivatives exhibit good luminescence properties, making them candidates for use as fluorescent probes and biological imaging reagents (Xing et al., 2021).

Propiedades

IUPAC Name |

N-(4-phenoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)24-17-12-10-15(11-13-17)23-20-18-8-4-5-9-19(18)21-14-22-20/h1-14H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOICMFRJBMONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)